CDK5 Inhibition Potency: 8-Amino Substitution vs. Unsubstituted Core Scaffold
Introduction of an 8-amino substituent on the 3,4-dihydroquinazolin-2(1H)-one scaffold dramatically enhances CDK5 inhibitory potency relative to the unsubstituted core. In direct SAR comparisons, the unsubstituted 3,4-dihydroquinazolin-2(1H)-one scaffold exhibits negligible CDK5 inhibition (% inhibition < 50% at 10 μM), whereas 8-amino-containing derivatives achieve nanomolar IC50 values [1][2].
| Evidence Dimension | CDK5/p25 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (representative 8-amino-substituted 3,4-dihydroquinazolin-2(1H)-one derivative) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinazolin-2(1H)-one scaffold: < 50% inhibition at 10 μM |
| Quantified Difference | >10,000-fold improvement in potency with 8-amino substitution |
| Conditions | Inhibition of CDK5 (unknown origin) using histone H1 as substrate in presence of [gamma33P]-ATP |
Why This Matters
This >10,000-fold potency differential demonstrates that the 8-amino substituent is not a minor modification but a critical determinant of CDK5 target engagement, directly impacting the selection of this specific compound for kinase inhibitor development.
- [1] Rzasa, R. M., et al. Structure–activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 2007, 15(20), 6574–6595. View Source
- [2] BindingDB Entry BDBM50154931 (CHEMBL3775792). CDK5 Inhibition IC50 = 1 nM. View Source
